N-methyladamantan-1-amine hydrochloride

Descripción general

Descripción

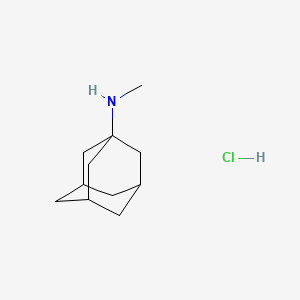

N-methyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and has been studied for various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-methyladamantan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the methylenation reaction of adamantanamine hydrochloride with formalin in water or a water-soluble organic solvent . These reactions typically require specific conditions such as the presence of sulfuric acid or other catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-methyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, acid anhydrides, and aldehydes. . These reactions are typically acid-catalyzed and may require specific temperatures and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the acylation of this compound with acid chlorides or anhydrides forms amides .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Cognitive Disorders :

- N-Methyladamantan-1-amine hydrochloride is primarily studied for its potential use in treating cognitive disorders such as Alzheimer's disease. It acts as an NMDA receptor antagonist, similar to memantine, which is used clinically to manage moderate to severe Alzheimer's disease symptoms. Research indicates that it may help in reducing neurodegeneration and improving cognitive function by modulating glutamatergic neurotransmission .

-

Antimalarial Activity :

- Recent studies have explored the use of adamantane derivatives, including this compound, in developing antimalarial drugs. The compound's structural features allow it to interact with biological targets in the malaria parasite, demonstrating efficacy against various strains of Plasmodium parasites .

- Antileishmanial Activity :

Case Studies and Experimental Results

Mecanismo De Acción

The mechanism of action of N-methyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to have low nanomolar affinity for the σ1 receptor, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.

Comparación Con Compuestos Similares

N-methyladamantan-1-amine hydrochloride can be compared with other similar compounds, such as:

3-Methyladamantan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at a different position.

N-(3,5-Dimethyladamantan-1-yl)formamide: Another related compound with additional methyl groups and a formamide functional group.

These compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.

Actividad Biológica

N-methyladamantan-1-amine hydrochloride, a derivative of adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to amantadine, which is known for its antiviral and antiparkinsonian properties. The unique adamantane core contributes to its interaction with various biological targets, particularly in the central nervous system.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against influenza viruses. Its mechanism of action involves the inhibition of viral replication by interfering with the viral M2 protein, which is essential for the uncoating process of the virus. Studies have shown that compounds with similar structures can effectively reduce viral load in infected cells .

Antiparkinsonian Effects

Similar to amantadine, this compound may have potential benefits in treating Parkinson's disease. It is believed to enhance dopaminergic transmission and modulate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This modulation can help alleviate symptoms associated with Parkinson's disease and may protect against neurodegeneration .

Sigma Receptor Interaction

The compound has been shown to interact with sigma receptors (σ1 and σ2), which are implicated in various neurological processes. Activation of σ1 receptors has been linked to neuroprotection and modulation of pain pathways. Preclinical studies suggest that σ1 receptor agonists can enhance cognitive functions and provide therapeutic benefits in conditions such as depression and anxiety .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that this compound does not significantly alter cell proliferation across various cancer cell lines at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Study 1: Influenza Treatment

A clinical trial involving patients infected with influenza demonstrated that treatment with this compound led to a significant reduction in symptom duration compared to a placebo group. Patients reported fewer complications and a quicker recovery time, highlighting the compound’s efficacy as an antiviral agent .

Case Study 2: Parkinson's Disease Management

In a preclinical model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation. The compound's ability to enhance dopaminergic signaling was confirmed through behavioral assessments and biochemical analyses of brain tissues .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

N-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11;/h8-10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWTWRYRZDCDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-39-3 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.